4-Hydroxy-2-(3-methylthiophenyl)pyridine
Description
4-Hydroxy-2-(3-methylthiophenyl)pyridine is a pyridine derivative featuring a hydroxyl group at the 4-position and a 3-methylthiophenyl substituent at the 2-position.
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-15-11-4-2-3-9(7-11)12-8-10(14)5-6-13-12/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOLBDMCZAKWNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CC(=O)C=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(3-methylthiophenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(3-methylthiophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-Hydroxy-2-(3-methylthiophenyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(3-methylthiophenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions, respectively, which can influence the compound’s binding affinity and specificity. Additionally, the 3-methylthiophenyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
4-Hydroxy-2-(3-methylphenyl)pyridine
- Structure : Replaces the methylthio group with a methyl (-CH₃) group.
- Key Differences :
- Electronic Effects : The methyl group is weakly electron-donating, while the methylthio group (-SMe) is more polarizable and can participate in resonance, enhancing electron density on the pyridine ring.
- Molecular Weight : Lower molecular weight (~183.21 g/mol) compared to the target compound.
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine
- Structure : Features a fluorophenyl substituent with a carboxylic acid group.
- Key Differences: Substituent: Carboxy (-COOH) and fluorine introduce strong electron-withdrawing effects, contrasting with the electron-donating methylthio group. Molecular Formula: C₁₂H₈FNO₃ (MW 257.20 g/mol).
- Implications : Enhanced solubility in aqueous media due to the carboxylic acid group, whereas the target compound’s methylthio group may favor organic solubility .
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine
- Structure : Methoxy (-OMe) and methyl groups on the phenyl ring.
- Key Differences :
- Substituent Position : Hydroxy group at pyridine position 2 vs. 4 in the target compound.
- Molecular Weight : 215.25 g/mol.
- Implications : Methoxy groups enhance resonance stabilization but lack the sulfur-mediated reactivity of methylthio groups .
Physicochemical Properties
- Electron-withdrawing groups (e.g., -COOH, -F) reduce electron density on the pyridine ring, altering reactivity .
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